molecular formula C24H24ClN3O2S B11055886 N,N-diallyl-5-chloro-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide

N,N-diallyl-5-chloro-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11055886
M. Wt: 454.0 g/mol
InChI Key: WVZMBJSYDNNXLC-UHFFFAOYSA-N
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Description

N,N-diallyl-5-chloro-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-5-chloro-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the chloro, dimethyl, and benzoyl groups. The final step involves the diallylation of the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-5-chloro-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-b]pyridine derivatives.

Scientific Research Applications

N,N-diallyl-5-chloro-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diallyl-5-chloro-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diallyl-5-chloro-3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
  • 2,6-dichloro-N,N-dimethylpyridine-4-amine

Uniqueness

N,N-diallyl-5-chloro-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of the thieno[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C24H24ClN3O2S

Molecular Weight

454.0 g/mol

IUPAC Name

5-chloro-4,6-dimethyl-3-[(4-methylbenzoyl)amino]-N,N-bis(prop-2-enyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C24H24ClN3O2S/c1-6-12-28(13-7-2)24(30)21-20(27-22(29)17-10-8-14(3)9-11-17)18-15(4)19(25)16(5)26-23(18)31-21/h6-11H,1-2,12-13H2,3-5H3,(H,27,29)

InChI Key

WVZMBJSYDNNXLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(SC3=NC(=C(C(=C23)C)Cl)C)C(=O)N(CC=C)CC=C

Origin of Product

United States

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